methyl N-(2-phenoxypropanoyl)tyrosinate
Description
Methyl N-(2-phenoxypropanoyl)tyrosinate is a synthetic tyrosine derivative characterized by two key structural modifications:
- Acylation of the amino group: The primary amine of tyrosine is substituted with a 2-phenoxypropanoyl group, introducing aromaticity and steric bulk.
- Esterification of the carboxyl group: The carboxylic acid is converted to a methyl ester, altering solubility and stability.
This compound is hypothesized to enhance lipophilicity and resistance to enzymatic degradation compared to unmodified tyrosine, making it a candidate for pharmaceutical or biochemical applications (e.g., peptide synthesis, enzyme inhibition) .
Properties
IUPAC Name |
methyl 3-(4-hydroxyphenyl)-2-(2-phenoxypropanoylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13(25-16-6-4-3-5-7-16)18(22)20-17(19(23)24-2)12-14-8-10-15(21)11-9-14/h3-11,13,17,21H,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXCHGQGOCCOAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(2-phenoxypropanoyl)tyrosinate typically involves the esterification of tyrosine followed by the introduction of the phenoxypropanoyl group. One common method includes the reaction of tyrosine with methanol in the presence of a strong acid catalyst to form methyl tyrosinate. This intermediate is then reacted with 2-phenoxypropanoic acid chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2-phenoxypropanoyl)tyrosinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl N-(2-phenoxypropanoyl)tyrosinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on enzyme activity and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-(2-phenoxypropanoyl)tyrosinate involves its interaction with specific molecular targets. The phenoxypropanoyl group can interact with enzymes and receptors, altering their activity and function. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural features and properties of methyl N-(2-phenoxypropanoyl)tyrosinate and analogous compounds:
*Estimated based on structural formula.
Physicochemical Properties
- Solubility: The methyl ester and phenoxypropanoyl group reduce water solubility compared to tyrosine but enhance lipid membrane permeability.
- Stability : Esterification protects the carboxyl group from ionization, mitigating pH-dependent fluorescence quenching observed in tyrosine under phosphate-rich conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
